molecular formula C29H28N2O3S B296801 2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide

Cat. No.: B296801
M. Wt: 484.6 g/mol
InChI Key: UBRGUWACOIGPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed to target autoimmune diseases such as psoriasis and lupus. It was discovered by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis.

Mechanism of Action

TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to inflammation. When cytokines bind to their receptors on cells, they activate JAK enzymes, which in turn activate downstream signaling pathways. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 can reduce the activation of these signaling pathways and decrease inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In phase 1 clinical trials, BMS-986165 was well-tolerated and showed promising results in reducing symptoms of psoriasis. However, further clinical trials are needed to determine the safety and efficacy of BMS-986165 in humans.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986165 is that it specifically targets TYK2, which may reduce the risk of off-target effects compared to other JAK inhibitors. However, one limitation is that it has only been tested in preclinical and early clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the research and development of BMS-986165. One direction is to continue clinical trials to determine its safety and efficacy in humans for the treatment of autoimmune diseases. Another direction is to investigate its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term effects of TYK2 inhibition and the potential for resistance to develop over time.

Synthesis Methods

The synthesis of BMS-986165 involves a multi-step process starting with the reaction of 2-aminobenzamide with benzyl chloroformate to form the benzyl carbamate. The benzyl carbamate is then reacted with phenylsulfonyl chloride to form the phenylsulfonyl benzyl carbamate. Finally, the phenylsulfonyl benzyl carbamate is reacted with 2-isopropylphenylamine to form BMS-986165.

Scientific Research Applications

BMS-986165 has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. It works by inhibiting the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 can reduce inflammation and potentially improve symptoms of autoimmune diseases.

Properties

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C29H28N2O3S/c1-22(2)25-17-9-11-19-27(25)30-29(32)26-18-10-12-20-28(26)31(21-23-13-5-3-6-14-23)35(33,34)24-15-7-4-8-16-24/h3-20,22H,21H2,1-2H3,(H,30,32)

InChI Key

UBRGUWACOIGPLE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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